
N-(3,5-difluorophenyl)-4-nitrobenzamide
Vue d'ensemble
Description
N-(3,5-difluorophenyl)-4-nitrobenzamide is an organic compound characterized by the presence of a difluorophenyl group and a nitrobenzamide moiety
Mécanisme D'action
Target of Action
N-(3,5-difluorophenyl)-4-nitrobenzamide is a synthetic compound that has been shown to interact with the Notch signaling pathway . The primary targets of this compound are the Notch receptors, which play a crucial role in cell differentiation, proliferation, and apoptosis .
Mode of Action
This compound acts as a γ-secretase inhibitor, which prevents the cleavage and activation of Notch receptors . By inhibiting γ-secretase, this compound prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of Notch target genes .
Biochemical Pathways
The inhibition of Notch signaling by this compound affects various biochemical pathways. For instance, it has been shown to influence the TGF-β/Notch interaction, which is involved in the regulation of various cellular activities . This interaction is crucial for processes such as cell differentiation and proliferation .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of Notch signaling by this compound can lead to various molecular and cellular effects. For instance, it has been shown to suppress the differentiation of certain cell types, such as ciliated cells and Th22 cells . This can have significant implications in various pathological conditions, including fibrotic diseases and inflammatory disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, conditions such as hypoxia and submersion have been shown to affect the compound’s ability to inhibit ciliated cell differentiation . Therefore, the physiological and pathological context in which this compound is used can significantly impact its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-4-nitrobenzamide typically involves the reaction of 3,5-difluoroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,5-difluorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: The major product is N-(3,5-difluorophenyl)-4-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Applications De Recherche Scientifique
N-(3,5-difluorophenyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparaison Avec Des Composés Similaires
N-(3,5-difluorophenyl)-4-aminobenzamide: This compound is similar but has an amino group instead of a nitro group.
N-(3,5-difluorophenyl)-4-chlorobenzamide: This compound has a chloro group instead of a nitro group.
Uniqueness: N-(3,5-difluorophenyl)-4-nitrobenzamide is unique due to the combination of the electron-withdrawing nitro group and the difluorophenyl group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for designing molecules with specific properties and activities.
Propriétés
IUPAC Name |
N-(3,5-difluorophenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-1-3-12(4-2-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTABZSOAIHYGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


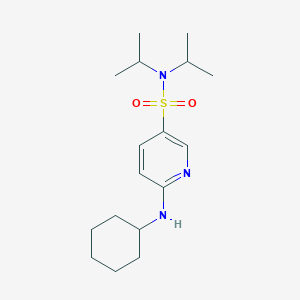

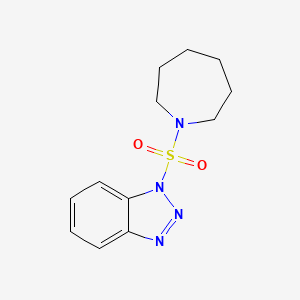
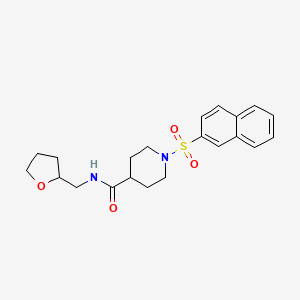
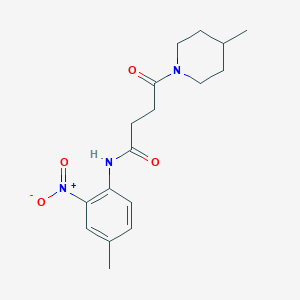
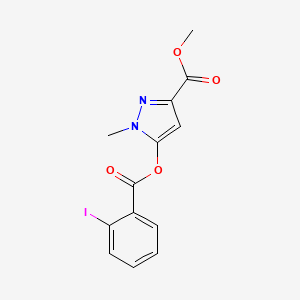

![Methyl 1-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B4385586.png)
![ethyl {[6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetate](/img/structure/B4385596.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4385603.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4385617.png)
![N-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4385625.png)
![N-butyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4385626.png)
![2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B4385633.png)
